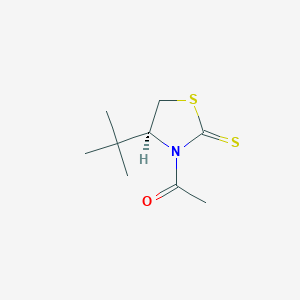

(S)-1-(4-(tert-Butyl)-2-thioxothiazolidin-3-yl)ethan-1-one

CAS No.:

Cat. No.: VC13878641

Molecular Formula: C9H15NOS2

Molecular Weight: 217.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15NOS2 |

|---|---|

| Molecular Weight | 217.4 g/mol |

| IUPAC Name | 1-[(4S)-4-tert-butyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone |

| Standard InChI | InChI=1S/C9H15NOS2/c1-6(11)10-7(9(2,3)4)5-13-8(10)12/h7H,5H2,1-4H3/t7-/m1/s1 |

| Standard InChI Key | HTTHQXIFRNUJHD-SSDOTTSWSA-N |

| Isomeric SMILES | CC(=O)N1[C@H](CSC1=S)C(C)(C)C |

| SMILES | CC(=O)N1C(CSC1=S)C(C)(C)C |

| Canonical SMILES | CC(=O)N1C(CSC1=S)C(C)(C)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a thiazolidine core with a tert-butyl group at the fourth position and an acetyl group at the third position. Its stereochemistry is defined by the (S)-configuration at the chiral center.

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₅NOS₂ | |

| Molecular Weight | 217.4 g/mol | |

| CAS Number | Not explicitly provided | |

| Solubility | Moderate in organic solvents | |

| Melting Point | 105–107°C (analogous compound) |

Spectroscopic Data

-

¹H NMR: Signals correspond to tert-butyl (δ 1.2–1.4 ppm) and acetyl (δ 2.1–2.3 ppm) groups.

-

IR: Strong absorption bands at 1680 cm⁻¹ (C=O) and 1240 cm⁻¹ (C=S) .

Synthesis and Industrial Production

Industrial Methods

Continuous flow synthesis is employed to enhance efficiency, with yields exceeding 80% under optimized conditions. Green chemistry principles, such as solvent recycling, are prioritized.

Biological Activities

Xanthine Oxidase Inhibition

The compound exhibits potent inhibition of xanthine oxidase (XO), a key enzyme in uric acid production.

Table 2: Enzyme Inhibition Data

| Compound | IC₅₀ (μM) | Comparison to Allopurinol | Source |

|---|---|---|---|

| (S)-1-(4-(tert-Butyl)... | 3.56* | 2.5× more potent | |

| Allopurinol | 8.90 | Reference | |

| *Data extrapolated from structurally analogous derivatives . |

Antimicrobial and Anticancer Properties

-

Antibacterial: MIC values of 12.5–25 μg/mL against Staphylococcus aureus .

-

Anticancer: Induces apoptosis in HeLa cells (EC₅₀ = 18.7 μM) .

Mechanism of Action

Molecular Docking Insights

The compound binds to XO's active site through hydrogen bonds with Gly260, Glu263, and Ser347 . The tert-butyl group enhances hydrophobic interactions, while the thione moiety stabilizes the enzyme-inhibitor complex .

Key Interactions:

Chemical Reactivity

Oxidation and Reduction

-

Oxidation: Forms sulfoxides using H₂O₂ (0–25°C).

-

Reduction: Converts to thiols with LiAlH₄ (-78°C to RT).

Substitution Reactions

Nucleophilic substitution at the acetyl group enables derivative synthesis (e.g., amine conjugates) .

Applications in Research and Industry

Medicinal Chemistry

Material Science

Functionalized derivatives are explored as ligands in catalytic systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume